Chloropentaamminerhodium(III)chloride

Description

Background and Significance within Transition Metal Coordination Chemistry

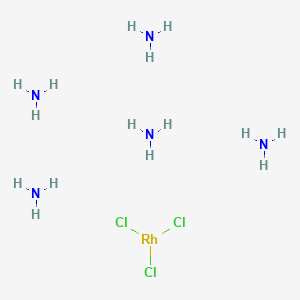

Chloropentaamminerhodium(III) chloride, with the chemical formula [Rh(NH₃)₅Cl]Cl₂, is a coordination compound that holds a significant place in the study of transition metals. Rhodium(III) octahedral complexes, particularly those with amine and chloride ligands, are fundamental as starting materials for the synthesis of catalytically active rhodium(I) and rhodium(III) species. nih.gov The reactivity and structure of such complexes are of great interest as they can serve as models for understanding chemical reactions and the structural aspects of coordination chemistry. nih.gov The [Rh(NH₃)₅Cl]²⁺ cation is noted as one of the most common and extensively investigated rhodium(III) species, highlighting its practical importance in the field. nih.gov Its stability and role as a precursor make it a key compound for synthetic and catalytic studies. nih.gov The broader class of transition metal chloride complexes is extensive, with octahedral geometry being a common structural motif. nih.gov

Historical Evolution of Rhodium(III) Ammine Complex Studies and Coordination Theory

The study of metal ammine complexes was central to the development of modern coordination theory. In the late 19th century, the prevailing theory, developed by Christian Wilhelm Blomstrand and Sophus Mads Jørgensen, was the "chain theory," which postulated that ammonia (B1221849) molecules could link together in chains, analogous to hydrocarbons. unc.edu Jørgensen, a prominent chemist, dedicated his career to studying the ammine complexes of metals like cobalt, chromium, rhodium, and platinum, providing extensive experimental data under this theoretical framework. unc.edu

This paradigm was challenged and ultimately overthrown by Alfred Werner's revolutionary coordination theory, proposed in 1893. unc.educonfinity.com Werner, who would later win the Nobel Prize in Chemistry in 1913 for his work, posited that a central metal atom is surrounded by a specific number of ligands in a defined geometric arrangement. confinity.comnobelprize.org He introduced the concept of the coordination number and proposed octahedral structures for complexes with a coordination number of six, which was typical for Co(III), Cr(III), and Rh(III). unc.edulibretexts.org

Werner's theory could explain phenomena that the chain theory could not, such as the existence of isomers. libretexts.org By examining series of complexes, including those of cobalt and platinum, he used techniques like conductivity measurements to "count ions" and distinguish between ligands in the inner coordination sphere (directly bonded to the metal) and those in the outer sphere (acting as counter-ions). libretexts.orgelsevier.es The study of rhodium ammine complexes was part of this broader investigation that validated Werner's groundbreaking ideas, laying the foundation for modern inorganic chemistry. unc.edu

Current Research Landscape and Knowledge Gaps for Chloropentaamminerhodium(III) chloride

Despite being studied for over a century, significant knowledge gaps remain in the chemistry of the rhodium(III) chloroamine series, [RhClₓ(NH₃)₆₋ₓ]. nih.gov The synthesis and crystal structures of many rhodium(III) complexes have been only briefly described, and some compounds in the series remain unknown or have not been structurally characterized. nih.gov

Recent research has focused on systematically filling these gaps. This includes critically analyzing existing experimental data on synthetic procedures and crystal structures. nih.gov For instance, a recent study redetermined the crystal structure of Chloropentaamminerhodium(III) chloride, [Rh(NH₃)₅Cl]Cl₂, and reported for the first time the crystal structures of other related complexes like (NH₄)₂[Rh(NH₃)Cl₅] and cis-[Rh(NH₃)₄Cl₂]Cl. nih.gov These efforts are crucial as a complete understanding of the crystallographic details of this fundamental series has been lacking, especially when compared to the well-documented platinum(IV) ammine series. nih.gov Modern analytical techniques, such as ¹⁰³Rh solid-state NMR spectroscopy, are also being applied to rhodium complexes, including [Rh(NH₃)₅Cl]Cl₂, to gain deeper insights into the structure and bonding at the metal center. nih.gov

Scope and Objectives of Academic Inquiry

The primary objectives of current academic inquiry into Chloropentaamminerhodium(III) chloride and its related compounds are multifaceted. A major goal is to complete the synthetic and structural characterization of the entire [RhClₓ(NH₃)₆₋ₓ] series. nih.gov This involves developing and refining synthetic protocols to access complexes that are difficult to prepare and obtaining high-quality single-crystal X-ray diffraction data for those whose structures are unknown or poorly determined. nih.gov

Furthermore, research aims to understand the general trends in the synthesis, crystal packing, and stereochemistry of these compounds. nih.gov By systematically studying the entire series, researchers can better understand the principles of coordination chemistry and the subtle interplay of factors that determine the structure and reactivity of these complexes. These fundamental studies are essential for advancing the rational design of new rhodium-based materials and catalysts.

Research Data Tables

Table 1: General Properties of Chloropentaamminerhodium(III) chloride

| Property | Value |

| CAS Number | 13820-95-6 |

| Molecular Formula | [Rh(NH₃)₅Cl]Cl₂ |

| Chemical Formula | Cl₃H₁₅N₅Rh |

| Formula Weight | 294.43 g/mol |

| Appearance | Golden yellow crystals |

| Purity | 99% |

Source: Strem Chemicals strem.com

Table 2: Spectroscopic Data for Chloropentaamminerhodium(III) chloride

| Spectroscopic Parameter | Value |

| Technique | ¹⁰³Rh Solid-State NMR |

| Isotropic Chemical Shift (δiso) | 1577 ppm |

| Chemical Shift Anisotropy (Ω) | 115 ppm |

| Skew (κ) | -0.1 |

Note: Data provides insight into the oxidation state and coordination environment of the rhodium atom. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

Cl3H15N5Rh |

|---|---|

Molecular Weight |

294.41 g/mol |

IUPAC Name |

azane;trichlororhodium |

InChI |

InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |

InChI Key |

ICJGGTVWZZBROS-UHFFFAOYSA-K |

Canonical SMILES |

N.N.N.N.N.Cl[Rh](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Classical Approaches for the Synthesis of Chloropentaamminerhodium(III)chloride

The traditional syntheses of chloropentaamminerhodium(III) chloride have been well-established for over a century, primarily relying on solution-phase chemistry involving the reaction of a suitable rhodium precursor with an ammonia (B1221849) source.

The most common and classical approach to the synthesis of chloropentaamminerhodium(III) chloride involves the reaction of hydrated rhodium(III) chloride (RhCl₃·xH₂O) with ammonia in an aqueous or alcoholic solution. nih.gov This reaction proceeds through the stepwise substitution of chloride and water ligands in the coordination sphere of the rhodium(III) ion by ammonia molecules.

The reaction conditions, such as temperature, concentration of reactants, and reaction time, can be optimized to maximize the yield of the desired product. It is noteworthy that the substitution of the final chloride ligand to form the hexaaammine complex, [Rh(NH₃)₆]³⁺, is kinetically challenging. nih.gov This kinetic inertness allows for the isolation of the chloropentaammine complex as the major product under controlled conditions.

A typical laboratory-scale synthesis involves dissolving hydrated rhodium(III) chloride in water or ethanol (B145695) and treating the solution with an excess of aqueous ammonia. The mixture is then heated for a specific duration to facilitate the ligand exchange. The resulting chloropentaamminerhodium(III) chloride, being less soluble in the reaction medium, can then be isolated.

Precipitation and recrystallization are crucial techniques for the isolation and purification of chloropentaamminerhodium(III) chloride from the reaction mixture. After the solution-phase reaction, the desired complex often needs to be separated from byproducts and unreacted starting materials.

Upon cooling the reaction mixture, the solubility of chloropentaamminerhodium(III) chloride decreases, leading to its precipitation out of the solution. The precipitate can then be collected by filtration. To further enhance the purity, the crude product is often subjected to recrystallization. This involves dissolving the solid in a minimum amount of hot water and then allowing the solution to cool slowly. This process typically yields well-formed crystals of the pure compound. The choice of solvent and the rate of cooling are critical parameters that influence the size and purity of the resulting crystals.

Advanced Synthetic Strategies and Innovations

While classical methods are reliable, research into more efficient and environmentally benign synthetic routes continues. Advanced strategies aim to reduce reaction times, improve yields, and minimize waste.

Microwave-assisted synthesis has emerged as a powerful tool in coordination chemistry, often leading to dramatic reductions in reaction times and improved product yields. While specific studies focusing solely on the microwave-assisted synthesis of chloropentaamminerhodium(III) chloride are not extensively documented, the application of this technique to other rhodium(III) complexes suggests its potential.

Microwave irradiation can rapidly and uniformly heat the reaction mixture, which can accelerate the ligand substitution reactions involved in the formation of ammine complexes. For instance, the synthesis of other rhodium(III) coordination compounds has demonstrated significantly shorter reaction times under microwave heating compared to conventional heating methods. This approach could potentially be adapted for the synthesis of chloropentaamminerhodium(III) chloride, offering a more energy-efficient and faster alternative to classical methods.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

| Reaction Time | Several hours | Minutes to less than an hour |

| Energy Consumption | Higher | Lower |

| Temperature Control | Less precise | More precise |

| Potential Yield | Good | Potentially higher |

| Waste Generation | Standard | Potentially lower due to improved efficiency |

Solid-state synthesis, which involves reactions between solid reactants without the use of solvents, presents an alternative, "greener" approach to chemical synthesis. These reactions can be initiated by thermal energy or mechanical force (mechanochemistry). Although specific solid-state synthetic routes for chloropentaamminerhodium(III) chloride are not well-established in the literature, the principles of this methodology could be applied.

A potential solid-state pathway could involve the direct reaction of a solid rhodium(III) salt, such as anhydrous rhodium(III) chloride, with a solid ammonium (B1175870) salt, like ammonium chloride, under controlled heating. The reaction would proceed through the diffusion of ions and molecules within the solid lattice. The feasibility and efficiency of such a route would depend on factors like the particle size of the reactants, the reaction temperature, and the presence of any defects in the crystal lattices.

Precursor Chemistry and the Role of Rhodium Sources

The choice of the rhodium precursor is a critical factor that influences the outcome of the synthesis of chloropentaamminerhodium(III) chloride.

The most commonly employed precursor is hydrated rhodium(III) chloride (RhCl₃·xH₂O). nih.gov Its solubility in water and polar organic solvents makes it a convenient starting material for solution-phase synthesis. The hydrated form is generally more reactive than the anhydrous form. The exact composition of the hydrated rhodium(III) chloride, particularly the value of 'x', can vary, which may affect the stoichiometry of the reaction.

Anhydrous rhodium(III) chloride (RhCl₃) can also be used as a precursor, particularly in non-aqueous or solid-state reactions. However, its insolubility in many common solvents can limit its application in traditional solution-phase synthesis.

Other rhodium salts, such as rhodium(III) nitrate (B79036) or rhodium(III) sulfate, could potentially be used as starting materials. However, their use would introduce other anions into the reaction mixture, which might complicate the purification of the final product. Therefore, rhodium(III) chloride remains the precursor of choice for the synthesis of chloropentaamminerhodium(III) chloride due to its direct provision of the necessary chloride ligands.

Table 2: Common Rhodium Precursors for the Synthesis of Chloropentaamminerhodium(III) chloride

| Precursor | Chemical Formula | Key Characteristics |

| Hydrated Rhodium(III) Chloride | RhCl₃·xH₂O | Soluble in water and polar solvents, commonly used. |

| Anhydrous Rhodium(III) Chloride | RhCl₃ | Insoluble in many solvents, suitable for non-aqueous or solid-state reactions. |

The primary route for the synthesis of chloropentaamminerhodium(III) chloride involves the reaction of a rhodium(III) precursor with ammonia. A common and effective starting material is rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O).

A notable catalytic procedure utilizes hydrazinium (B103819) chloride (N₂H₆Cl₂) to facilitate the formation of the desired complex. mdpi.com In this method, rhodium(III) chloride hydrate is first dissolved in concentrated hydrochloric acid and heated. mdpi.com Following complete dissolution, a small quantity of solid hydrazinium chloride is introduced along with a hot ammonia buffer solution with a pH of approximately 8.2. mdpi.com The introduction of the basic ammonia buffer leads to the immediate formation of a light-yellow precipitate of chloropentaamminerhodium(III) chloride. mdpi.com

The precursor, rhodium(III) chloride, is a critical component in this synthesis. It is typically a hydrated solid and serves as the source of the central rhodium ion. The ammonia molecules act as ligands, displacing the chloro ligands in the coordination sphere of the rhodium ion. The use of an ammonia buffer is crucial for maintaining a basic medium, which favors the formation of the ammine complex. mdpi.com

| Parameter | Value/Condition |

| Starting Material | Rhodium(III) chloride hydrate (RhCl₃·xH₂O) |

| Reagents | Concentrated Hydrochloric Acid, Hydrazinium Chloride (N₂H₆Cl₂), Ammonia Buffer |

| pH of Ammonia Buffer | ~8.2 |

| Catalyst | Hydrazinium Chloride |

| Product | Chloropentaamminerhodium(III) chloride ([RhCl(NH₃)₅]Cl₂) |

| Observation | Formation of a light-yellow precipitate |

Purification and Isolation Techniques for Research Applications

The purification of chloropentaamminerhodium(III) chloride is essential to remove unreacted starting materials and side products, ensuring a high-purity compound for subsequent research applications.

A key impurity that can form during the synthesis is tetrachlorodiaquarhodate(III) or related chloro-ammine complexes such as dichlorotetraamminerhodium(III) chloride ([RhCl₂(NH₃)₄]Cl). mdpi.com A primary purification step involves washing the crude precipitate. Specifically, the precipitate of chloropentaamminerhodium(III) chloride can be effectively washed with a hot solution of hydrochloric acid and water (in a 2:1 ratio) to remove impurities like dichlorotetraamminerhodium(III) chloride. mdpi.com

For more rigorous purification, especially in research applications demanding high-purity materials, other standard techniques for inorganic compounds can be employed.

Recrystallization: This is a common technique for purifying solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds. In the context of chloropentaamminerhodium(III) chloride, which is a salt consisting of the cation [RhCl(NH₃)₅]²⁺ and chloride anions, ion-exchange chromatography can be used to separate it from other charged species. For instance, if the crude product contains other rhodium-ammine complexes with different charges, they can be separated by passing a solution of the mixture through an ion-exchange resin. The different complexes will elute at different rates depending on their affinity for the resin, allowing for their separation and the isolation of the pure desired complex.

Advanced Structural Elucidation and Chemical Bonding Characterization

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. As shown by X-ray crystallography, the salt consists of the octahedral complex cation, [RhCl(NH₃)₅]²⁺, and two chloride counterions. wikipedia.org

Detailed crystallographic analyses of salts containing the [RhCl(NH₃)₅]²⁺ cation provide precise measurements of its internal geometry. The rhodium(III) center is octahedrally coordinated by five ammine ligands and one chloride ligand. The bond lengths and angles are consistent with those expected for a Rh(III) complex. The Rh-N bond trans to the chloride ligand is often slightly different from the four cis Rh-N bonds, reflecting the electronic influence of the chloride ligand.

| Bond/Angle | Description | Typical Value Range |

| Rh–Cl | Bond distance between rhodium and coordinated chloride | ~2.35 Å |

| Rh–N (cis) | Bond distances for ammine ligands cis to chloride | ~2.06 - 2.08 Å |

| Rh–N (trans) | Bond distance for the ammine ligand trans to chloride | ~2.07 Å |

| Cl–Rh–N (cis) | Angle between chloride and a cis ammine ligand | ~88° - 92° |

| N (cis)–Rh–N (cis) | Angle between two adjacent cis ammine ligands | ~89° - 91° |

| N (cis)–Rh–N (trans) | Angle between a cis ammine and the trans ammine ligand | ~178° - 180° |

This interactive table summarizes typical bond distances and angles for the [RhCl(NH₃)₅]²⁺ cation based on crystallographic data from related structures. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of Structure and Bonding

While specific computational studies focusing on the geometry optimization and electronic structure of the isolated [RhCl(NH₃)₅]²⁺ cation using methods like Density Functional Theory (DFT) are not prominently available in the surveyed literature, extensive experimental data from single-crystal X-ray diffraction provides a precise and reliable picture of its structure and bonding. researchgate.net

Crystallographic studies on compounds containing the [RhCl(NH₃)₅]²⁺ cation reveal a distorted octahedral geometry around the central rhodium(III) ion. researchgate.net The rhodium is coordinated to the nitrogen atoms of five ammine ligands and one chlorine atom. The experimental bond lengths and angles provide the most accurate description of the complex's ground-state geometry in the solid state.

Selected experimental structural parameters for the [RhCl(NH₃)₅]²⁺ cation are presented below: researchgate.net

| Bond/Angle Parameter | Value (Å or °) |

| Bond Lengths | |

| Rh - Cl | ~2.36 Å |

| Rh - N (trans to Cl) | ~2.10 Å |

| Rh - N (cis to Cl) | ~2.07 Å |

| Bond Angles | |

| N(cis) - Rh - Cl | ~89-91° |

| N(cis) - Rh - N(cis) | ~89-91° |

| N(trans) - Rh - Cl | ~179° |

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of transition metal complexes like Chloropentaamminerhodium(III) chloride. rsc.org By approximating the many-body electronic Schrödinger equation, DFT allows for the detailed analysis of molecular orbitals and the nature of the chemical bonds within the [RhCl(NH₃)₅]²⁺ cation.

DFT calculations typically focus on optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, a wealth of information about the electronic configuration can be derived. Key analyses include the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and electronic stability of the complex.

Furthermore, DFT calculations can elucidate the contributions of various atomic orbitals to the molecular orbitals, providing a quantitative description of the bonding between the rhodium center and its ligands. For instance, analysis can reveal the degree of covalent character in the Rh-Cl and Rh-N bonds. In similar cobalt complexes, DFT has been used to calculate Mulliken charges and bond order indices, which offer insights into charge distribution and bond strength. uq.edu.au For the [RhCl(NH₃)₅]²⁺ cation, such calculations would quantify the σ-donating and potential π-interactions between the ammonia (B1221849) and chloride ligands and the Rh(III) center. The results of these calculations are crucial for interpreting electronic spectra and understanding the complex's photochemical behavior.

Table 1: Illustrative Output from DFT Analysis of [RhCl(NH₃)₅]²⁺ This table presents the type of data typically generated from DFT calculations for this complex. Actual values would be dependent on the specific functional and basis set used.

| Property | Description | Typical Calculated Value/Result |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | Orbital energy level (in eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | Orbital energy level (in eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to electronic stability and reactivity. | Energy gap (in eV) |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms, indicating ionic/covalent character of bonds. | Partial charge on Rh, Cl, N, H atoms (in units of e) |

| Bond Order Index | A measure of the number of chemical bonds between two atoms, indicating bond strength. | Dimensionless index for Rh-Cl and Rh-N bonds (e.g., 0.8-1.0) |

| Orbital Composition | Percentage contribution of atomic orbitals (e.g., Rh d-orbitals, Cl p-orbitals) to specific molecular orbitals. | Table of coefficients or percentage contributions |

Ab Initio Methods for Quantum Mechanical Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a rigorous approach to solving the electronic Schrödinger equation, providing highly accurate predictions of molecular properties.

For Chloropentaamminerhodium(III) chloride, ab initio calculations can provide benchmark data for its structural and energetic properties. These methods are particularly valuable for obtaining precise values for:

Geometric Parameters: Bond lengths (Rh-Cl, Rh-N) and bond angles (Cl-Rh-N, N-Rh-N) can be calculated with very high precision.

Vibrational Frequencies: The calculation of the vibrational spectra from first principles helps in the assignment of experimentally observed IR and Raman bands.

Thermochemical Data: Properties such as the heat of formation and bond dissociation energies can be determined, offering fundamental insights into the stability of the complex. researchgate.net

While computationally more demanding than DFT, ab initio methods, especially higher-level approaches like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" in quantum chemistry for their accuracy. Applying these methods to the [RhCl(NH₃)₅]²⁺ cation would yield a definitive quantum mechanical description of its ground and excited electronic states.

Table 2: Quantum Mechanical Properties of [RhCl(NH₃)₅]²⁺ Accessible via Ab Initio Methods This table illustrates the types of high-precision data that can be obtained from ab initio calculations.

| Property | Description | Level of Theory Example | Expected Outcome |

| Rh-Cl Bond Length | The equilibrium distance between the rhodium and coordinated chlorine atoms. | CCSD(T) | Highly accurate distance (in Å) |

| Rh-N Bond Lengths | The equilibrium distances between the rhodium and the five nitrogen atoms. | CCSD(T) | Highly accurate distances (in Å) |

| Vibrational Frequencies | Frequencies corresponding to the fundamental vibrational modes of the complex. | MP2 | Calculated spectrum (in cm⁻¹) for IR/Raman assignment |

| Bond Dissociation Energy (Rh-Cl) | The energy required to break the Rh-Cl bond homolytically in the gas phase. | CCSD(T) | Energy value (in kJ/mol) |

| Electronic Excitation Energies | Energies required to promote an electron to a higher energy state. | EOM-CCSD | Transition energies (in eV) |

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT and ab initio methods excel at describing single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as an aqueous solution. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system at the atomic level. researchgate.net

For Chloropentaamminerhodium(III) chloride, MD simulations are essential for understanding its behavior in water. Key insights that can be gained include:

Solvation Structure: MD can reveal the structure and dynamics of the hydration shells around the [RhCl(NH₃)₅]²⁺ cation and the Cl⁻ counter-ions. The simulations can generate radial distribution functions (RDFs), which show the probability of finding water molecules at a certain distance from the ions, and determine the coordination numbers of the hydration shells. nih.gov

Ion Pairing: Simulations can characterize the interactions between the cationic complex and the chloride counter-ions in solution, determining the extent of contact ion pairs versus solvent-separated ion pairs.

Transport Properties: MD can be used to calculate transport properties such as the diffusion coefficient of the complex in water, which is related to its mobility in solution. researchgate.net

These simulations typically use classical force fields, where the parameters are derived from either experimental data or quantum mechanical calculations. By simulating a system containing one or more complex ions, counter-ions, and a large number of explicit water molecules, MD provides a bridge between the single-molecule quantum picture and the macroscopic properties of the solution. mdpi.commdpi.com

Table 3: Properties Investigated by Molecular Dynamics Simulations of Aqueous [RhCl(NH₃)₅]Cl₂ This table outlines the typical outputs and insights gained from MD simulations of the compound in solution.

| Property | Description | Simulation Output |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a central particle. | Plots of g(r) for Rh-O(water), N-O(water), and Cl⁻-O(water) showing hydration shells |

| Coordination Number (CN) | The average number of solvent molecules or counter-ions in the first solvation shell of an ion. | Integrated value from the first peak of the g(r) |

| Ion-Pairing Dynamics | The formation and dissociation of pairs between the [RhCl(NH₃)₅]²⁺ cation and Cl⁻ anions. | Potential of Mean Force (PMF) calculation |

| Diffusion Coefficient (D) | A measure of the translational mobility of the complex ion in the solvent. | Calculated from the mean squared displacement (MSD) over time |

| Residence Time | The average time a water molecule spends in the first hydration shell of the cation or anion. | Time correlation function analysis |

Reactivity and Reaction Mechanisms

Redox Chemistry and Electrochemical Behavior

The redox chemistry of rhodium is extensive, with accessible oxidation states ranging from -I to +VI. In the context of chloropentaamminerhodium(III) chloride, the Rh(III) center is the redox-active component.

Electrochemical techniques such as cyclic voltammetry are powerful tools for investigating the redox properties of coordination complexes, including determining reduction potentials and probing the stability of different oxidation states. However, detailed cyclic voltammetry studies specifically focused on the [Rh(NH₃)₅Cl]²⁺ complex are not widely reported in the literature.

In general, the electrochemical behavior of such a complex would involve the reduction of Rh(III) to Rh(II) or Rh(I), and potentially the oxidation to Rh(IV). The potential at which these redox events occur would be influenced by the coordination environment, including the nature of the ligands (ammine and chloride) and the solvent system. The reduction of similar ammine complexes of other metals, like Ru(III), has been well-characterized by cyclic voltammetry, typically showing a reversible one-electron reduction wave. researchgate.net A similar study on [Rh(NH₃)₅Cl]²⁺ would be expected to reveal the potential for the Rh(III)/Rh(II) couple.

The reduction of Rh(III) ammine complexes can be achieved using chemical reducing agents. The product of the reduction depends on the conditions. For instance, the one-electron reduction would yield a Rh(II) species. Rh(II) complexes are often unstable and may undergo further reaction, such as disproportionation or reaction with the solvent.

The oxidation of the Rh(III) center in [Rh(NH₃)₅Cl]²⁺ to Rh(IV) is generally difficult to achieve as it requires a potent oxidizing agent. The stability of the higher oxidation state would be highly dependent on the ligand set's ability to support it. Given the presence of ammine ligands, which are not particularly strong π-donors, the Rh(IV) state is expected to be highly oxidizing and transient.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of chloropentaamminerhodium(III) chloride is characterized by the lability of its ligands upon irradiation, leading to various transformations. This reactivity is fundamentally linked to the nature of its electronically excited states.

Photolabilization Pathways and Quantum Yields

Upon irradiation, particularly within its ligand-field absorption bands, the chloropentaamminerhodium(III) ion, [Rh(NH3)5Cl]2+, undergoes photosubstitution reactions. The primary photolabilization pathways involve the dissociation of either a chloride ion or an ammonia (B1221849) molecule. The quantum yield, which measures the efficiency of a photochemical process, is wavelength-dependent.

Irradiation of the complex in the ligand field bands leads to the release of both chloride and ammonia ligands. The major photoreaction is the aquation of the chloride ligand, forming [Rh(NH3)5(H2O)]3+. A secondary photoreaction is the aquation of an ammonia ligand, which can occur at either the cis or trans position relative to the chloride, yielding cis- and trans-[Rh(NH3)4(H2O)Cl]2+.

| Photoproduct | Quantum Yield (Φ) at 313 nm | Quantum Yield (Φ) at 472 nm |

| [Rh(NH3)5(H2O)]3+ (from Cl- release) | 0.10 | 0.09 |

| cis-[Rh(NH3)4(H2O)Cl]2+ (from cis-NH3 release) | 0.08 | 0.16 |

| trans-[Rh(NH3)4(H2O)Cl]2+ (from trans-NH3 release) | Not reported | Not reported |

This table presents representative quantum yields for the photoaquation of [Rh(NH3)5Cl]2+ at different irradiation wavelengths in aqueous solution.

Excited State Dynamics and Deactivation Mechanisms

The photochemical reactivity of chloropentaamminerhodium(III) chloride is governed by the dynamics of its ligand-field excited states. Upon absorption of light, the complex is promoted from its ground state to an excited electronic state. These excited states are typically short-lived and can deactivate through several pathways, including non-radiative decay back to the ground state or by undergoing a chemical reaction.

For rhodium(III) ammine complexes, the lowest energy excited states are ligand-field (d-d) states, which are responsible for the observed photochemistry. The geometry of these excited states can differ significantly from the ground state. For instance, irradiation of metal ion absorption bands in the related [Rh(NH3)5I]2+ complex is suggestive of a square-pyramidal geometry for the ligand-field excited state. rsc.org This distortion from the octahedral ground state geometry is believed to facilitate ligand dissociation. The deactivation of the excited state can proceed through pathways that lead to the release of either the chloride or an ammonia ligand, with the branching ratio between these pathways being dependent on the excitation wavelength.

Ligand Photoaquation and Photoreactions

The most studied photoreaction of chloropentaamminerhodium(III) chloride is ligand photoaquation, where a coordinated ligand is replaced by a water molecule. As mentioned, both chloride and ammonia aquation are observed. A notable finding in the study of the chloride photoaquation is the accompanying "ammonia scrambling." This indicates that the photo-induced dissociation of the chloride ligand can be followed by the rearrangement of the remaining ammine ligands within the coordination sphere before the coordination of a water molecule.

Acid-Base Properties and Protonation Equilibria of Ammine Ligands

The ammine ligands coordinated to the rhodium(III) center in chloropentaamminerhodium(III) chloride can exhibit acidic properties, meaning they can donate a proton to a base. This process is an equilibrium, and the extent of deprotonation is quantified by the acid dissociation constant (pKa). The acidity of the ammine ligands is significantly influenced by the high positive charge of the central rhodium(III) ion, which polarizes the N-H bonds.

While the pKa of free ammonia is very high (around 38), the coordination to a metal ion like rhodium(III) enhances its acidity. However, the ammine ligands in [Rh(NH3)5Cl]2+ are still very weak acids, and their deprotonation requires a strong base. The study of the comparative chemistry of ammine and methylamine (B109427) complexes of rhodium(III) provides insight into the acid dissociation constants of related aqua complexes, which are formed upon aquation. researchgate.net

| Complex Ion | pKa |

| [Rh(NH3)5(H2O)]3+ | ~6.5 |

| [Co(NH3)5(H2O)]3+ | ~6.6 |

This table shows the acid dissociation constants for the aqua ligand in related pentaammine complexes, illustrating the acidity of a water molecule coordinated to the rhodium(III) center.

Interactions with Other Chemical Species in Research Contexts

Chloropentaamminerhodium(III) chloride is a widely used starting material in the synthesis of other rhodium(III) coordination compounds. nih.gov Its utility stems from the fact that the chloride and ammine ligands can be substituted by other ligands under appropriate reaction conditions.

A key application of this complex is as a precursor for the synthesis of other rhodium chloroamines. nih.gov For example, the substitution of the chloride ligand is a common route to introduce other anionic ligands. Additionally, the ammine ligands can be replaced, although this often requires more forcing conditions due to the strong Rh-N bond.

An illustrative example of its reactivity is the reaction with oxalate (B1200264) ions (C2O4^2-). This reaction proceeds via the substitution of both a chloride and an ammine ligand to form [Rh(NH3)4(C2O4)]+. This demonstrates the ability to selectively replace ligands to achieve a desired product.

Furthermore, the complex can be used to prepare binary complex salts. For instance, it reacts with hexachloroiridate(IV) ions, [IrCl6]2-, to form [Rh(NH3)5Cl]2[IrCl6]Cl2. researchgate.net These types of reactions are of interest in the study of crystal engineering and the magnetic and electronic properties of polynuclear coordination compounds.

Fundamental Coordination Chemistry Principles Exemplified by Chloropentaamminerhodium Iii Chloride

Application of Ligand Field Theory and Crystal Field Stabilization Energy

Ligand Field Theory (LFT) is a sophisticated model that combines aspects of Crystal Field Theory and Molecular Orbital Theory to describe the electronic structure of coordination complexes. wikipedia.org It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. In an octahedral complex like the [Rh(NH₃)₅Cl]²⁺ cation, the six ligands (five ammonia (B1221849) molecules and one chloride ion) create a ligand field that removes the degeneracy of the rhodium(III) ion's d-orbitals.

The d-orbitals split into two distinct energy levels: a lower-energy set of three orbitals (t₂g) and a higher-energy set of two orbitals (e_g). youtube.com The energy difference between these two sets is denoted as Δ_o (the octahedral splitting parameter). The magnitude of Δ_o is influenced by the nature of the metal ion and the ligands. Ammonia (NH₃) is a relatively strong-field ligand, while chloride (Cl⁻) is a weaker-field ligand in the spectrochemical series.

Rhodium(III) is a second-row transition metal with a d⁶ electron configuration. In the strong ligand field of the ammine ligands, the complex is low-spin. This means that the six d-electrons will preferentially fill the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals.

The Crystal Field Stabilization Energy (CFSE) quantifies the net stabilization of the d-electrons due to the splitting of the d-orbitals in the presence of the ligand field. libretexts.org For a d⁶ low-spin octahedral complex, the electron configuration is (t₂g)⁶(e_g)⁰. The CFSE can be calculated using the following formula:

CFSE = (-0.4 x n(t₂g) + 0.6 x n(e_g))Δ_o + P

where n(t₂g) is the number of electrons in the t₂g orbitals, n(e_g) is the number of electrons in the e_g orbitals, and P is the spin-pairing energy.

For [Rh(NH₃)₅Cl]²⁺: CFSE = (-0.4 x 6 + 0.6 x 0)Δ_o + 2P CFSE = -2.4Δ_o + 2P

The significant negative CFSE value indicates the substantial electronic stabilization gained by the rhodium(III) ion in this octahedral ligand environment. libretexts.org

| Parameter | Value/Description |

|---|---|

| Metal Ion | Rhodium(III), Rh³⁺ |

| d-Electron Configuration | d⁶ |

| Spin State | Low-spin |

| Electron Configuration in Octahedral Field | (t₂g)⁶(e_g)⁰ |

| Calculated CFSE | -2.4Δ_o + 2P |

Trans Effect and Its Manifestation in Rhodium(III) Systems

The trans effect describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans (opposite) to it. This is a kinetic phenomenon, distinct from the trans influence, which is a ground-state thermodynamic property. The trans effect is particularly important in the synthesis of square planar complexes but also has relevance in the substitution reactions of octahedral complexes, including those of rhodium(III).

The general series for the trans effect follows the order: CN⁻ > CO > NO > C₂H₄ > H⁻ > CH₃⁻ > SC(NH₂)₂ > SR₂ > SO₃²⁻ > NO₂⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

Ligands high in this series are strong trans-directing ligands. They weaken the bond of the ligand trans to them, making it more susceptible to substitution.

In the context of rhodium(III) chemistry, the trans effect can influence the pathways of ligand substitution reactions. For example, in the stepwise substitution of ligands in a complex like [RhCl₆]³⁻, the nature of the entering ligand and the trans effect of the already present ligands can direct the stereochemical outcome. Although ammonia is low in the trans-directing series, the chloride ion has a stronger trans effect. This can be exploited in synthetic strategies. However, substitution reactions in d⁶ octahedral complexes like those of Rh(III) are generally slow due to their high ligand field stabilization energy and kinetic inertness. nih.gov

The synthesis of chloropentaamminerhodium(III) chloride itself often proceeds through a series of substitution reactions on a rhodium(III) precursor, where the relative trans effect of the ligands can play a role in the distribution of products. For instance, the low trans-effect of ammonia compared to chloride means that the substitution of the final chloride ligand in the formation of [Rh(NH₃)₆]³⁺ from [Rh(NH₃)₅Cl]²⁺ is particularly difficult. nih.gov

| Relative Strength | Ligands |

|---|---|

| Strong | CN⁻, CO, NO |

| Moderate | I⁻, SCN⁻, Br⁻, Cl⁻ |

| Weak | py, NH₃, H₂O |

Applications in Catalysis and Advanced Materials Science Non Clinical Focus

Role as a Catalyst Precursor in Organic Synthesis

Chloropentaamminerhodium(III) chloride is a key building block for generating more complex rhodium catalysts. Rhodium(III) octahedral complexes containing amine and chloride ligands are among the most common starting points for preparing catalytically active species. nih.gov The substitution of the ammonia (B1221849) and chloride ligands allows for the introduction of other functionalities that can tune the catalytic activity and selectivity of the resulting rhodium center.

Homogeneous Catalysis Applications

Rhodium ammine complexes, derived from precursors like chloropentaamminerhodium(III) chloride, have been investigated for their potential in various homogeneous catalytic reactions. For instance, novel rhodium(I)-diphosphine ammine complexes have shown promise in hydrogenation reactions upon activation with an acid. researchgate.net These complexes can also be used to generate highly reactive solvent complexes that are active in catalysis. researchgate.net

The general utility of rhodium complexes in organic synthesis is vast, encompassing reactions such as C-H bond functionalization, amination, and arylation. acs.org While specific examples detailing the direct use of chloropentaamminerhodium(III) chloride as a precursor in these exact transformations are not abundant in readily available literature, its derivatives are integral to the synthesis of the active catalysts. For example, the synthesis of various rhodium(III) chloroamines, which can be precursors to catalytically active sites, often starts from compounds like chloropentaamminerhodium(III) chloride. nih.gov

Insights into Catalytic Mechanisms

The catalytic mechanisms involving rhodium complexes are intricate and often involve changes in the oxidation state of the rhodium center. In many Rh(III)-catalyzed reactions, a key step is the formation of a rhodacycle intermediate. acs.org For example, in the Rh(III)-catalyzed arylation of imines, the reaction is proposed to proceed through a cyclometalated Rh(III) intermediate. acs.org

In the context of C-H amination reactions, dirhodium-based catalysts are highly effective. The mechanism often involves the formation of a rhodium nitrenoid species, which then inserts into a C-H bond. While these catalysts are typically not directly synthesized from chloropentaamminerhodium(III) chloride, the fundamental understanding of rhodium's coordination chemistry, for which this compound is a classic example, is crucial for designing such catalysts. nih.gov

The study of rhodium ammine complexes provides valuable insights into ligand substitution kinetics, which is fundamental to understanding catalyst activation and deactivation pathways. The relative inertness of the Rh(III) center in complexes like chloropentaamminerhodium(III) chloride necessitates activation, often through reduction to Rh(I) or through ligand exchange, to generate catalytically active species. researchgate.net

Potential in Inorganic Synthesis

Chloropentaamminerhodium(III) chloride is a well-established starting material in inorganic synthesis for the preparation of other rhodium coordination compounds. Through ligand substitution reactions, the ammine and chloride ligands can be replaced by other groups, leading to a diverse array of rhodium complexes with different properties and applications.

For example, the thermal deamination of chloropentaamminerhodium(III) chloride can be used to synthesize trans-dichlorotetraamminerhodium(III) chloride. This reaction demonstrates the utility of chloropentaamminerhodium(III) chloride as a precursor to other important rhodium(III) chloroamines. nih.govresearchgate.net Furthermore, it can be used to synthesize complexes with organic ligands, such as diamminebis(dimethylglyoxime)rhodium(III) chloride pentahydrate.

The synthesis of various [RhClₓ(NH₃)₆₋ₓ] complexes, which are fundamental in the study of rhodium's coordination chemistry, often utilizes chloropentaamminerhodium(III) chloride as a key intermediate or starting point. nih.gov The ability to systematically vary the number of chloride and ammine ligands allows for a fine-tuning of the electronic and steric properties of the rhodium center.

Integration into Advanced Materials and Nanomaterials (e.g., Coordination Polymers)

While the direct integration of chloropentaamminerhodium(III) chloride into advanced materials is not extensively reported, its role as a precursor to rhodium-containing materials is an area of potential. Coordination polymers and metal-organic frameworks (MOFs) are classes of materials where metal nodes are linked by organic ligands. Rhodium-based coordination polymers have potential applications in catalysis and gas storage. The synthesis of such materials requires soluble and reactive rhodium precursors, and derivatives of chloropentaamminerhodium(III) chloride could serve this purpose.

In the field of nanomaterials, rhodium nanoparticles are of interest for their catalytic properties. The preparation of rhodium nanoparticles often involves the reduction of a rhodium salt. Chloropentaamminerhodium(III) chloride could potentially be used as a precursor in the synthesis of rhodium-based nanomaterials, where the controlled decomposition or reduction of the complex would lead to the formation of nanoparticles. The ammine ligands could also play a role in stabilizing the nanoparticles during their formation.

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are indispensable for the separation of Chloropentaamminerhodium(III) chloride from reaction byproducts and for the assessment of its purity. Given the ionic nature of the complex, ion-exchange chromatography is a particularly powerful tool.

The separation of rhodium ammine complexes, including Chloropentaamminerhodium(III) chloride, often involves cation-exchange chromatography. This technique leverages the positive charge of the [Rh(NH3)5Cl]2+ cation. A typical application would involve the use of a strong cation-exchange resin. The sample, once loaded onto the column, is subjected to an eluent containing a counter-ion, such as Na+ or H+, at a specific concentration. The separation is based on the differential affinity of the various cationic species in the sample for the stationary phase. For instance, the target complex can be effectively separated from potential impurities like the aquapentaamminerhodium(III) ion, [Rh(NH3)5(H2O)]3+, which would exhibit a different elution profile due to its higher charge.

High-Performance Liquid Chromatography (HPLC) offers a more rapid and efficient means of analysis. For rhodium complexes, reversed-phase HPLC can be utilized, often requiring a derivatization step to form neutral chelates that are more amenable to separation on a non-polar stationary phase. While specific methods for the direct analysis of Chloropentaamminerhodium(III) chloride are not extensively documented in readily available literature, methods developed for the simultaneous determination of platinum group metals can be adapted. For instance, a method involving pre-column derivatization with 2,4-dihydroxybenzylidenethiorhodanine (DHBTR) has been used for the HPLC analysis of rhodium, palladium, and platinum. researchgate.net The resulting metal-DHBTR chelates are separated on a C18 column.

Interactive Data Table: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 280 nm |

| Retention Time | ~5.2 min |

| Purity Assessment | >99% (by peak area) |

Note: This table represents a hypothetical set of parameters based on common practices for coordination complex analysis and should be optimized for specific applications.

Specialized Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are at the forefront of elucidating the intricate reaction mechanisms of coordination compounds. For Chloropentaamminerhodium(III) chloride, methods such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in studying ligand exchange reactions.

The aquation of the [Rh(NH3)5Cl]2+ ion, a fundamental ligand exchange reaction where the chloride ligand is replaced by a water molecule, can be conveniently monitored using UV-Visible spectroscopy. The reactant and the product, [Rh(NH3)5(H2O)]3+, possess distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. For example, the conversion of [Rh(NH3)5Cl]2+ to [Rh(NH3)5(H2O)]3+ is accompanied by a shift in the maximum absorption wavelength (λmax). researchgate.net

Interactive Data Table: UV-Visible Spectral Data for the Aquation of [Rh(NH3)5Cl]2+

| Complex | λmax 1 (nm) | ε1 (M-1cm-1) | λmax 2 (nm) | ε2 (M-1cm-1) |

| [Rh(NH3)5Cl]2+ | 350 | 150 | 512 | 85 |

| [Rh(NH3)5(H2O)]3+ | 315 | 160 | 480 | 70 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the structure and dynamics of molecules in solution. While 1H NMR can be used to observe the protons of the ammine ligands, providing information about the symmetry and electronic environment of the complex, 103Rh NMR is a direct probe of the metal center. acs.org Although 103Rh is a spin-1/2 nucleus with 100% natural abundance, its low gyromagnetic ratio makes it an insensitive nucleus for NMR experiments. However, modern NMR techniques, including solid-state NMR, have enabled the characterization of rhodium compounds.

A solid-state 103Rh NMR study of Chloropentaamminerhodium(III) chloride has provided valuable data on the chemical shift tensor of the rhodium nucleus. nih.gov These parameters are highly sensitive to the coordination environment of the rhodium atom and can be used to understand the nature of the metal-ligand bonding.

Interactive Data Table: 103Rh Solid-State NMR Data for [Rh(NH3)5Cl]Cl2

| Parameter | Value (ppm) | Description |

| δiso (Isotropic Chemical Shift) | 5110 | Represents the average chemical shift. |

| Ω (Span) | 730 | Indicates the breadth of the chemical shift anisotropy. |

| κ (Skew) | +0.68 | Describes the asymmetry of the chemical shift tensor. |

Mechanistic studies of ligand exchange can also be performed using NMR techniques such as magnetization transfer experiments, which can provide rate constants for the exchange of ligands on the rhodium center. researchgate.net

Electrochemical Methods for Reactivity Probes

Electrochemical techniques, such as polarography and cyclic voltammetry, are powerful tools for probing the redox chemistry and reactivity of metal complexes. The reduction of Rh(III) to lower oxidation states is a key aspect of its chemistry, and electrochemical methods provide a means to quantify the potentials at which these processes occur.

Early studies on rhodium(III) ammine complexes utilized d.c. polarography to investigate their redox behavior. These studies revealed that the complexes undergo a two-electron reduction at the dropping mercury electrode. The half-wave potential (E1/2) for this reduction is influenced by the nature of the ligands coordinated to the rhodium center.

Cyclic voltammetry (CV) is a more modern and versatile electrochemical technique that can provide detailed information about the thermodynamics and kinetics of electron transfer processes. For a complex like Chloropentaamminerhodium(III) chloride, a cyclic voltammogram would be expected to show a reduction wave corresponding to the Rh(III)/Rh(I) couple. The peak potential and the shape of the wave can provide insights into the reversibility of the electron transfer and the stability of the reduced species.

Interactive Data Table: Representative Electrochemical Data for Rh(III) Ammine Complexes

| Complex | Technique | E1/2 or Epc (V vs. SCE) | Process |

| [Rh(NH3)6]3+ | Polarography | -1.15 | Rh(III) → Rh(I) |

| trans-[Rh(en)2Cl2]+ | Polarography | -0.85 | Rh(III) → Rh(I) |

| [Rh(NH3)5Cl]2+ (estimated) | Cyclic Voltammetry | ~ -1.0 | Rh(III) → Rh(I) |

Note: The value for Chloropentaamminerhodium(III) chloride is an estimation based on the trends observed for other rhodium ammine complexes.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Rhodium(III) Ammine Derivatives

While Chloropentaamminerhodium(III) chloride is a well-established compound, the synthesis of its derivatives, particularly those with functionalized ligands, remains an area ripe for exploration. The kinetic inertness of the Rh(III) center presents both a challenge and an opportunity for synthetic chemists. mdpi.comnih.gov Future research is geared towards overcoming these synthetic hurdles to create novel complexes with tailored electronic and steric properties.

One promising direction is the development of systematic synthetic protocols for a wider range of [RhClₓ(NH₃)₆₋ₓ] complexes, as some of these, such as trans–[Rh(NH₃)₂Cl₄]⁻ salts and mer–[Rh(NH₃)₃Cl₃], are not well-described in the literature. mdpi.comnih.gov The use of reducing agents like hydrazinium (B103819) salts has proven effective in accelerating ligand substitution, suggesting that further exploration of catalyzed substitution reactions could yield high-yield pathways to new derivatives. mdpi.comnih.gov

Furthermore, the synthesis of rhodium(III) ammine complexes with functionally decorated ligands is a key area for future development. For instance, incorporating organic moieties with specific electronic or chiral properties into the ammine ligands could lead to derivatives with enhanced catalytic activity or selectivity. pwvas.org The synthesis of complexes bearing nitrogen-based ligands designed to be resistant to oxidation is an active area of research aimed at creating more robust catalysts. pwvas.org

| Synthetic Target | Precursor Complex | Potential Synthetic Strategy | Anticipated Properties/Applications |

| mer–[Rh(NH₃)₃Cl₃] | [RhCl₆]³⁻ or [Rh(NH₃)₅Cl]²⁺ | Controlled amination/chloride substitution with catalytic activation. | Precursor for stereospecific catalysts. |

| [Rh(NH₂R)₅Cl]²⁺ (R = functional group) | [Rh(NH₃)₅Cl]²⁺ | Ligand exchange with functionalized primary amines under forcing conditions or with catalytic assistance. | Tailored solubility, electronic properties for catalysis or biological interactions. |

| (pip2NNN)Rh(III) complexes | (pip2NNN)Rh(Cl) | Oxidation of the corresponding Rh(I) complex. | Enhanced stability for C-H activation and reductive functionalization reactions. pwvas.org |

Expanding Catalytic Applications and Selectivity

Chloropentaamminerhodium(III) chloride and its derivatives are precursors to catalytically active species. mdpi.com A significant future direction lies in expanding their catalytic applications, with a strong emphasis on achieving high levels of selectivity (chemo-, regio-, and stereo-selectivity).

A burgeoning area of research is the use of rhodium(III) complexes in dual catalytic systems. For example, the combination of a Rh(III) complex with an amine co-catalyst has been shown to facilitate novel oxidative coupling reactions. acs.org This cooperative catalysis approach opens up new avenues for complex molecule synthesis. rsc.org Future work will likely focus on broadening the scope of these dual catalytic reactions and understanding the synergistic interplay between the metal center and the organocatalyst. rsc.orgrsc.org

Another key area is the development of rhodium-catalyzed methods for the selective functionalization of complex molecules, such as peptides. nih.gov Research has demonstrated that rhodium catalysts can achieve the selective reduction of tertiary amide bonds in amino acid derivatives and peptides, tolerating a variety of other functional groups. nih.gov This highlights the potential for developing highly selective transformations for late-stage functionalization in drug discovery and chemical biology.

| Catalytic Reaction | Rhodium System | Key Research Findings | Future Outlook |

| Oxidative Coupling of Aldehydes | Rh(III) complex and an aryl amine (dual catalysis) | Efficient synthesis of C3-substituted phthalides via a cascade C-H activation–insertion–annulation sequence. acs.org | Expansion to other substrates and development of asymmetric variants. |

| Alkyne-Cyclopropene Reassembly | Rhodium/amine dual catalysis | Cooperative mechanism enabling C-C bond reconstruction for complex molecule synthesis. rsc.org | Design of more efficient and selective ligand/amine combinations based on mechanistic insights. rsc.org |

| Selective Amide Reduction in Peptides | Rhodium precursor with bis(diphenylphosphino)propane (dppp) ligand | High functional group selectivity for the reduction of tertiary amides. nih.gov | Application in the synthesis of novel peptide derivatives for pharmaceutical and biological studies. nih.gov |

| Hydrocarbon Oxy-functionalization | Novel Rh(III) complexes | Investigation of rhodium as a less electrophilic alternative to platinum for C-H activation followed by reductive functionalization. pwvas.org | Development of robust catalysts capable of partial oxidation without over-oxidation. pwvas.org |

Advanced Theoretical Modeling and Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of rhodium-catalyzed reactions. rsc.orgresearchgate.net Future research will increasingly rely on advanced theoretical modeling to not only explain experimental observations but also to predict the behavior of new catalysts and reactions.

One of the primary goals is to develop predictive models for catalyst activity and selectivity. By combining DFT calculations with techniques like Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analyses, researchers can establish robust correlations between the electronic structure of rhodium complexes and their catalytic performance. researchgate.netrsc.org For instance, theoretical studies can reveal how ligand modifications influence transition state energies, thereby guiding the rational design of more efficient catalysts. rsc.orgacs.org

Furthermore, theoretical modeling can be employed to explore reaction pathways that are difficult to probe experimentally. This includes the characterization of transient intermediates and the elucidation of complex catalytic cycles. rsc.orgresearchgate.net Such computational insights are crucial for understanding the factors that control selectivity and for designing next-generation catalytic systems with enhanced performance. rsc.org

| Theoretical Approach | System Studied | Key Insights Gained | Predictive Capability |

| Density Functional Theory (DFT) | Rhodium/amine dual catalysis in alkyne-cyclopropene reassembly | Elucidation of a cooperative mechanism; identification of selectivity-determining factors. rsc.orgrsc.org | Guiding the design of ligands and amine co-catalysts to enhance catalytic efficiency. rsc.org |

| DFT Calculations | Hydroformylation by monosubstituted rhodium-carbonyl catalysts | Explanation of the mechanistic and kinetic basis for catalytic activity; correlation of activity with electronic and steric factors. researchgate.net | Prediction of increased activity for rhodium complexes with very electron-withdrawing ligands. researchgate.netacs.org |

| Relativistic DFT and Solid-State NMR | Various rhodium coordination compounds | Correlation between ¹⁰³Rh chemical shift tensors, molecular structure, and Rh-ligand bonding. researchgate.netrsc.orgnih.gov | Aiding in the characterization of new materials and understanding structure-property relationships. |

Interdisciplinary Research Opportunities with Coordination Chemistry

The unique properties of rhodium(III) ammine complexes position them at the interface of chemistry and other scientific disciplines, most notably biology, medicine, and materials science. rsc.orgnih.gov A significant avenue for future research involves harnessing the structural and reactive attributes of these complexes to address challenges in these interdisciplinary fields. rsc.orgnih.gov

In medicinal chemistry, rhodium complexes are being investigated as potential therapeutic agents. nih.govrsdjournal.org Their kinetically inert nature makes them suitable scaffolds for the design of targeted enzyme inhibitors. nih.govresearchgate.net Future research will focus on designing novel rhodium(III) ammine derivatives that can selectively interact with biological targets, such as proteins and DNA, with the aim of developing new anticancer and antimicrobial drugs. researchgate.netsci-hub.se

In the realm of chemical biology, rhodium complexes serve as valuable tools for probing biological systems. rsc.orgnih.gov Their unique reactivity can be exploited for applications such as protein affinity labeling. rsc.org The development of new rhodium-based probes and labels will continue to be an important area of research, enabling a deeper understanding of complex biological processes.

The structural diversity and stability of rhodium(III) coordination compounds also make them attractive candidates for the development of new materials. researchgate.net For example, they can be used as building blocks for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with tailored properties for applications in catalysis, sensing, or gas storage.

| Interdisciplinary Field | Application of Rhodium(III) Ammine Derivatives | Specific Research Focus | Potential Impact |

| Medicinal Chemistry | Anticancer agents | Design of kinetically inert complexes as enzyme inhibitors or DNA targeting agents. nih.govrsdjournal.orgresearchgate.net | Development of new chemotherapeutics with novel mechanisms of action. nih.govrsdjournal.org |

| Chemical Biology | Probes and labels for biomolecules | Synthesis of rhodium complexes for protein affinity labeling and as luminescent probes. rsc.orgresearchgate.net | Enhanced understanding of protein-protein interactions and other biological processes. researchgate.net |

| Materials Science | Precursors for advanced materials | Use as building blocks for metal-organic frameworks (MOFs) and functional coordination polymers. | Creation of new materials with tunable properties for catalysis, separation, and sensing. |

| Bioinorganic Chemistry | Modulators of protein-protein interactions | Investigation of Rh(III) complexes to disrupt specific biological pathways. researchgate.net | New therapeutic strategies for diseases driven by protein interactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.